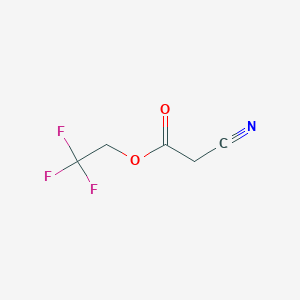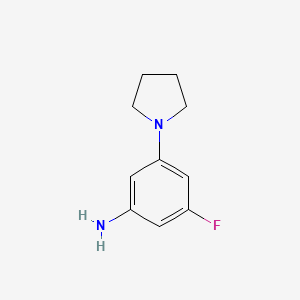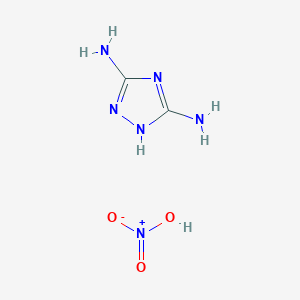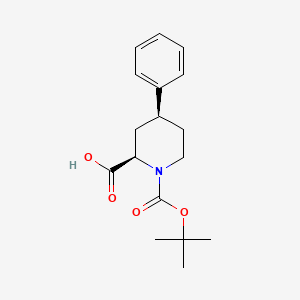
2,2,2-Trifluoroethyl 2-cyanoacetate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl 2-cyanoacetate is an organic compound with the molecular formula C5H4F3NO2 It is characterized by the presence of a trifluoroethyl group and a cyanoacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 2-cyanoacetate typically involves the reaction of 2,2,2-trifluoroethanol with cyanoacetic acid or its derivatives. One common method includes the esterification of cyanoacetic acid with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,2-Trifluoroethyl 2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding cyanoacetic acid and 2,2,2-trifluoroethanol.
Condensation Reactions: The compound can undergo condensation reactions with amines to form cyanoacetamide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Condensation Reactions: These reactions often require the presence of a base such as triethylamine to facilitate the formation of the desired products.
Major Products Formed:
- Substituted derivatives of this compound
- Cyanoacetic acid and 2,2,2-trifluoroethanol from hydrolysis
- Cyanoacetamide derivatives from condensation reactions
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl 2-cyanoacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors involved in metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl 2-cyanoacetate involves its interaction with various molecular targets, including enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, while the cyano group can participate in hydrogen bonding and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality but lacking the cyanoacetate moiety. It is used as a solvent and reagent in organic synthesis.
Cyanoacetic Acid: The parent compound of the cyanoacetate group, used in the synthesis of various cyano derivatives.
Ethyl Cyanoacetate: A similar ester with an ethyl group instead of a trifluoroethyl group, commonly used in organic synthesis.
Uniqueness: 2,2,2-Trifluoroethyl 2-cyanoacetate is unique due to the presence of both the trifluoroethyl and cyanoacetate groups, which confer distinct chemical properties and reactivity. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the cyanoacetate moiety provides a versatile functional group for further chemical modifications.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl 2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)3-11-4(10)1-2-9/h1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEUOPGLOYLWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471619 | |
| Record name | 2,2,2-trifluoroethyl 2-cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27827-83-4 | |
| Record name | 2,2,2-trifluoroethyl 2-cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[Benzyl(phenylsulfonyl)amino]acetic acid](/img/structure/B3369972.png)

